molecular formula C10H16N4 B1424998 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine CAS No. 1250129-98-6

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1424998
M. Wt: 192.26 g/mol
InChI Key: ZCUSQAMYBYWEDZ-UHFFFAOYSA-N
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Description

The compound “3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C10H16N4 . It contains a cyclopropyl group attached to a 1H-1,2,4-triazol-3-yl group, which is further attached to a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a 1H-1,2,4-triazol-3-yl group, and a piperidine ring . The InChI code for this compound is 1S/C10H16N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2,(H,12,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.26 . The storage temperature is room temperature .

Scientific Research Applications

Triazole Derivatives

Triazole derivatives, including the 1,2,4-triazole ring system, are of significant interest in the development of new drugs due to their diverse biological activities. They have been studied for their potential anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility of the triazole ring system allows for structural variations, making these compounds valuable in the search for new therapeutic agents. There is a continuous effort to develop new, more efficient methods for preparing triazoles, considering aspects of green chemistry and sustainability to address emerging diseases and the challenge of antibiotic-resistant bacteria (Ferreira et al., 2013).

Piperidine Derivatives

Piperidine derivatives are recognized for their role in the pharmacophore of several antipsychotic agents. Arylcycloalkylamines, including phenyl piperidines and piperazines and their arylalkyl substituents, are key pharmacophoric groups that improve the potency and selectivity of binding affinity at D(2)-like receptors. The selectivity and potency of these compounds at these receptors are influenced by the structural configuration of the arylalkyl moieties, demonstrating the significant medicinal potential of piperidine derivatives (Sikazwe et al., 2009).

Safety And Hazards

The safety information for this compound indicates that it may cause skin irritation and serious eye irritation . Therefore, precautions should be taken when handling this compound, including wearing protective gloves and eye protection .

properties

IUPAC Name

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUSQAMYBYWEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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